2-Bromo-4-(methylamino)benzonitrile
Description
2-Bromo-4-(methylamino)benzonitrile is a brominated aromatic nitrile derivative featuring a methylamino group at the para position relative to the nitrile moiety and a bromine atom at the ortho position. Compounds like 4-bromo-2-(methylamino)benzonitrile (CAS 954226-93-8) share a similar backbone, differing only in substituent positions . Such benzonitrile derivatives are typically intermediates in pharmaceutical synthesis, agrochemicals, or dye manufacturing due to their reactivity in coupling reactions and functional group transformations.
Properties
IUPAC Name |
2-bromo-4-(methylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMROCQSZNGWQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From 2-Bromo-4-nitrobenzonitrile:
Reduction: The nitro group in 2-Bromo-4-nitrobenzonitrile can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
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From 2-Bromo-4-chlorobenzonitrile:
Industrial Production Methods:
Industrial production methods typically involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Coupling Reactions:
Common Reagents and Conditions:
Reducing Agents: Iron powder, hydrochloric acid.
Methylating Agents: Methyl iodide, potassium carbonate.
Nucleophiles: Hydroxide ions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
4-(Methylamino)benzonitrile: Formed by nucleophilic substitution of the bromine atom.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-Bromo-4-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound can be used to synthesize biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and methylamino groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
2-Bromo-4-methylbenzonitrile
- Structure : Bromine at C2, methyl at C4, nitrile at C1.
- Key Properties : Planar molecular geometry (r.m.s. deviation = 0.008 Å) with weak π–π stacking interactions (3.782–3.919 Å centroid separations) .
- Applications : Intermediate in phthalocyanine dye synthesis, which are used in photodynamic cancer therapy and photo-redox reactions .
- Synthesis : Prepared via bromination of 4-methylbenzonitrile derivatives .
5-Bromo-2-hydroxybenzonitrile
- Structure : Bromine at C5, hydroxyl at C2, nitrile at C1.
- Key Properties : Forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.81 Å). Planar structure with deviations attributed to hydrogen bonding .
- Applications : Precursor for antiretroviral drugs, cancer therapies, and osteoporosis treatments .
- Synthesis: Methods include bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes .
4-(Bromomethyl)benzonitrile
4-Bromo-2-chlorobenzonitrile
4-Bromo-2-(morpholin-4-yl)benzonitrile
2-Bromo-4-(1-methylhydrazin-1-yl)benzonitrile
- Structure : Bromine at C2, methylhydrazine at C4, nitrile at C1.
- Key Properties : Purity 98%; hydrazine group enables chelation or coordination chemistry .
Comparative Analysis Table
*Calculated based on molecular formula C₈H₆BrN₂.
Key Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., Br, CN) enhance electrophilicity, aiding cross-coupling reactions (e.g., Suzuki-Miyaura). Amino/hydroxy groups (e.g., NHCH₃, OH) introduce hydrogen-bonding capabilities, influencing crystal packing (e.g., 5-bromo-2-hydroxybenzonitrile’s 1D chains) .
Synthetic Versatility :
- Bromine atoms enable functionalization via metal-catalyzed reactions. For example, 4-(bromomethyl)benzonitrile’s bromomethyl group is pivotal in alkylation reactions .
- Morpholine and hydrazine substituents (e.g., in and ) expand utility in drug discovery through heterocycle formation.
Application Diversity: Pharmaceuticals: Hydroxy and amino derivatives (e.g., ) are prominent in drug scaffolds. Materials Science: Planar, π-stacking molecules (e.g., ) are critical in dye and optoelectronic material synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
